molecular formula C10H15Cl2NO B1457953 4-(2-Chlorophenoxy)butan-1-amine hydrochloride CAS No. 1864054-10-3

4-(2-Chlorophenoxy)butan-1-amine hydrochloride

Cat. No. B1457953
M. Wt: 236.13 g/mol
InChI Key: NCRPEIPBLFERAU-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)butan-1-amine hydrochloride, otherwise known as CPBA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 160-162°C. CPBA is a versatile compound that has been used in a variety of research fields, such as in organic chemistry, biochemistry, and pharmacology. CPBA is most commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.

Scientific Research Applications

Biochemical Research and Drug Synthesis

Research involving 4-(2-Chlorophenoxy)butan-1-amine hydrochloride and its derivatives mainly focuses on biochemical applications, particularly in drug synthesis and understanding cellular mechanisms. One study developed a solution-phase synthesis method using butan-1-amine, coupling it with various carboxylic acids to form amide bonds. This approach facilitated the creation of a minilibrary of compounds, which was then used to screen for cytotoxicity against certain cell lines, showcasing the compound's potential in drug development and cellular bioassay applications (Chiang et al., 2009).

Crystal Structure and Material Science

Another aspect of research on this compound involves studying its structural properties. For instance, derivatives of butyrate and 1,3-dioxane, closely related to 4-(2-Chlorophenoxy)butan-1-amine hydrochloride, have been synthesized and analyzed using spectroscopic techniques and X-ray diffraction. This research is crucial for material sciences, offering insights into the structural characteristics and potential applications of new materials (Jebas et al., 2013).

Environmental Studies and Degradation Processes

The compound and its related chlorophenoxy derivatives are also studied in environmental contexts. For example, research has been conducted on the oxidative thermal degradation of chlorophenoxy compounds, leading to insights into the formation of environmentally significant pollutants like dioxins and furans. Understanding these degradation pathways is essential for environmental monitoring and developing strategies to mitigate pollution (Evans & Dellinger, 2005).

Chemical Engineering and Synthesis

Furthermore, the chemical properties of 4-(2-Chlorophenoxy)butan-1-amine hydrochloride derivatives are explored to develop novel synthesis methods and compounds. For instance, studies have been conducted on the dynamic kinetic resolution of alpha-bromoesters, demonstrating the compound's relevance in chemical engineering and synthesis processes (Ammazzalorso et al., 2004).

properties

IUPAC Name

4-(2-chlorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPEIPBLFERAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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